molecular formula C18H16ClN9O.2HCl B1191934 PA 1 dihydrochloride

PA 1 dihydrochloride

Cat. No.: B1191934
M. Wt: 482.75
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Photoswitchable Molecules in Molecular Pharmacology

The concept of using light to influence biological systems is not new, with techniques like photodynamic therapy having been in clinical use for decades. wikipedia.org However, the development of synthetic, reversibly photoswitchable molecules has marked a significant milestone, giving rise to the vibrant field of photopharmacology. wikipedia.orgacs.orgacs.org This discipline focuses on designing drugs whose biological activity can be turned on and off with light. wikipedia.orguu.nl

The journey began with the discovery of natural photoreceptors, which inspired the engineering of light-sensitive proteins. wikipedia.org A pivotal moment was the exploration of photochromic compounds—molecules that can be reversibly interconverted between two different isomeric forms using specific wavelengths of light. nih.gov One of the most widely studied and utilized classes of photoswitches is the azobenzene (B91143) family. uu.nlnih.gov First identified as a photoswitchable compound by G. Hartley, azobenzene's ability to isomerize from a stable trans form to a bent cis form under UV light, and revert back with visible light or thermal relaxation, made it a prime candidate for integration into drug molecules. uu.nlacs.org

Over the years, the field has expanded to include a variety of photoswitchable moieties, each with unique properties. wikipedia.org Researchers have developed molecules like spiropyrans, diarylethenes, and hydrazones, continually refining their characteristics, such as switching wavelengths and thermal stability, to better suit biological applications. uu.nlwikipedia.orgmdpi.com This evolution has led to the creation of sophisticated photopharmaceuticals that can target a wide range of biological entities, including ion channels, enzymes, and receptors, with remarkable precision. acs.orgchemrxiv.orgrsc.org

Principles of Light-Controlled Chemical Modulators in Biological Systems

The fundamental principle behind light-controlled chemical modulators lies in the integration of a photoswitchable chemical group into a biologically active molecule. uu.nl This photoswitch acts as a molecular toggle, allowing the compound's structure, and consequently its function, to be altered by light. nih.govwikipedia.org

The most common mechanism is photoisomerization, where a molecule switches between two distinct geometric forms, or isomers. nih.gov The two isomers, often a trans (extended) and a cis (bent) form, possess different shapes, polarities, and steric profiles. uu.nlwikipedia.org This change in three-dimensional structure is critical, as the biological activity of a drug is intimately linked to its ability to bind to a specific protein target. By designing the molecule so that one isomer binds its target with high affinity while the other binds weakly or not at all, researchers can effectively switch the drug's activity on or off. nih.gov

For example, a photoswitchable blocker for an ion channel might be designed so that its elongated trans isomer can fit into the channel's pore and block ion flow, while the bent cis isomer is too bulky to bind. researchgate.net Illuminating the compound with a specific wavelength of light would convert it to the inactive cis form, unblocking the channel. A different wavelength would then switch it back to the active trans form, restoring the block. researchgate.net This reversible control allows for repeated modulation of the biological target. nih.gov

A key example of such a modulator is PA 1 dihydrochloride (B599025) , a photoswitchable blocker of the epithelial sodium channel (ENaC). tocris.comtocris.comglixxlabs.com This amiloride (B1667095) derivative incorporates a photoswitchable azobenzene group. tocris.com It can be switched from its trans conformation to a cis conformation using light at a wavelength of 400 nm, and back to trans with light at 500 nm. tocris.com The two forms exhibit different blocking efficacies, with the cis conformation showing a near-maximal block of certain ENaC isoforms. tocris.com

PropertyValue
Compound Name PA 1 dihydrochloride
Target Epithelial Sodium Channel (ENaC)
Mechanism Photoswitchable Blocker
Active Conformation cis conformation exhibits greater efficacy
Switching Wavelengths trans to cis: 400 nm; cis to trans: 500 nm
IC50 (trans) **αβγ ENaC: 90 nM; δβγENaC: 390 nM
IC50 values represent the concentration at which the compound inhibits 50% of the target's activity. Data for the trans conformation is provided. tocris.comtocris.com

Significance of Spatiotemporal Control in Advanced Biological Research Methodologies

The ability to control biological events with high precision in both time and space—known as spatiotemporal control—is a primary advantage of using light as a regulatory tool. nih.govrsc.orgnih.gov Light is non-invasive and can be delivered with remarkable accuracy, down to the subcellular level, offering a level of control that traditional pharmacological and genetic methods often lack. uu.nloxinst.comumu.se

In research, this precision allows scientists to dissect complex biological pathways with greater clarity. oxinst.com For instance, they can activate a specific protein in a single cell or even a part of a cell, at a precise moment, and observe the immediate downstream effects. umu.se This capability is invaluable for studying dynamic processes like cell signaling, neuronal firing, and gene expression, where timing and location are critical. nih.govwikipedia.org The field of optogenetics, which uses genetically encoded light-sensitive proteins, has already demonstrated the transformative power of this approach in neuroscience. nih.govwikipedia.org

Photopharmacology extends this control to small-molecule drugs, circumventing the need for genetic manipulation. wikipedia.orgresearchgate.net This is particularly significant for potential therapeutic applications, where precise targeting can enhance a drug's efficacy while minimizing off-target side effects, a major cause of failure for many experimental drugs. wikipedia.orguu.nl By activating a drug only at the site of disease—for example, within a tumor—the rest of the body can be spared from its effects. acs.org This targeted approach promises to lead to safer and more effective treatments for a wide range of conditions. nih.govresearchgate.net The development of methodologies that merge imaging with molecular profiles is further advancing this "spatiotemporal molecular medicine," aiming to translate these precise control mechanisms into clinical diagnosis and therapy. nih.gov

Properties

Molecular Formula

C18H16ClN9O.2HCl

Molecular Weight

482.75

Synonyms

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Pa 1 Dihydrochloride and Analogues

Precursor Chemistry and Amiloride (B1667095) Scaffold Elaboration

The foundational structure for PA 1 is the amiloride scaffold. Amiloride is a pyrazinoylguanidine that has been clinically used as a potassium-sparing diuretic. researchgate.net Its structure features a pyrazine (B50134) ring system, a guanidine (B92328) functional group, and amine substituents, which serve as key handles for chemical modification. The synthetic development of amiloride analogues for photopharmacology begins with the strategic modification of this core structure.

The elaboration of the amiloride scaffold is crucial for attaching the photoswitchable unit without abolishing the molecule's inherent biological activity. Research into amiloride analogues has shown that the C(5) and C(6) positions of the pyrazine ring can be diversified. researchgate.net For the synthesis of photoswitchable variants like PA 1, the core is typically prepared as an activated ester, which can then be coupled with a separate, pre-synthesized photoswitch-containing fragment. uni-muenchen.de This modular approach allows for the combination of various scaffold modifications with different photoswitch designs.

Photoswitch Integration and Rational Design Principles

The central principle in designing molecules like PA 1 is "azologization," a strategy that involves replacing a specific structural element of a drug with an azobenzene (B91143) moiety. nih.gov Azobenzenes are robust photoswitches that can exist in two distinct geometric isomers: a planar, thermodynamically stable trans form and a bent, metastable cis form. uni-muenchen.de Irradiation with light of a specific wavelength (typically UV or blue light) triggers isomerization from the trans to the cis state, while a different wavelength of light (often visible light) or thermal relaxation can revert it to the trans form. uni-muenchen.deacs.org

The rational design of a photoswitchable drug, or "photochromic ligand" (PCL), relies on the hypothesis that the two isomers will have different affinities for the biological target due to their distinct shapes and dipole moments. uni-muenchen.dersc.org Ideally, one isomer acts as a potent agonist or antagonist, while the other is significantly less active. uni-muenchen.de In the case of PA 1, the azobenzene unit is integrated in such a way that the change in its geometry upon photoisomerization modulates the molecule's ability to block the ENaC pore. researchgate.netuni-muenchen.de The design process requires a deep understanding of the structure-activity relationships (SAR) of the parent drug to identify a region where the bulky, dynamic photoswitch can be incorporated. uni-muenchen.de

Multi-Step Synthetic Pathways for PA 1 Dihydrochloride (B599025) and its Analogues

The construction of PA 1 dihydrochloride is a multi-step process that combines the synthesis of the amiloride-derived core with the photoswitchable azobenzene unit. uni-muenchen.delibretexts.org These pathways are designed to be convergent, allowing for flexibility and the efficient generation of analogues.

The synthesis of PA 1 specifically starts with a pre-formed azobenzene derivative, 4-aminoazobenzene (B166484). uni-muenchen.de This precursor undergoes a reaction with cyanamide (B42294) to install the crucial guanidine functional group. The resulting guanidinylated azobenzene is then coupled to an activated ester of the amiloride core. uni-muenchen.de A common coupling agent used for this type of amide bond formation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uni-muenchen.de

More general methods for creating the azobenzene moiety itself include the diazotization of an aniline (B41778) derivative followed by coupling with an electron-rich aromatic compound, such as a phenol. acs.org This allows for the synthesis of a wide variety of substituted azobenzenes, which can then be incorporated into the final molecule. After the final coupling step, the compound is typically converted to its dihydrochloride salt to improve solubility and handling. mdpi.comgoogle.com

A synthetic scheme for PA 1 is detailed below:

Scheme 1: Synthesis of Photoswitchable Amiloride (PA 1)

The synthesis of PA 1 begins with 4-aminoazobenzene. First, the guanidine group is introduced by reacting 4-aminoazobenzene with cyanamide. In a parallel step, the amiloride core is prepared with an activated ester. Finally, the two fragments are joined through a HATU-mediated coupling reaction to yield PA 1. uni-muenchen.de

  • Guanidinylation: 4-Aminoazobenzene + Cyanamide → Azobenzene-guanidine intermediate
  • Coupling: Azobenzene-guanidine intermediate + Activated Amiloride Core --(HATU)--> PA 1
  • Salt Formation: PA 1 + HCl → this compound
  • The key stereochemical feature of PA 1 is the trans-cis isomerism of the N=N double bond in the azobenzene moiety. beilstein-journals.org

    trans-isomer: This isomer is planar and more elongated. For 4,4'-disubstituted azobenzenes, the end-to-end distance is approximately 9.0 Å. beilstein-journals.org It is the more thermodynamically stable state and is typically the active or more active form of the drug. uni-muenchen.de

    cis-isomer: Upon irradiation with UV-A or blue light (~360-440 nm), the molecule isomerizes to the bent cis form. uni-muenchen.de This isomer is non-planar, has a larger dipole moment, and a shorter end-to-end distance of about 5.5 Å. rsc.orgbeilstein-journals.org This significant change in geometry alters how the molecule fits into the binding pocket of its target protein, leading to a change in biological activity. rsc.org

    The ability to reversibly switch between these two well-defined states with light is the basis of its function as a photopharmaceutical agent.

    Strategies for Azobenzene Moiety Incorporation and Modification

    Chemical Modifications for Tunable Photoswitching Properties

    The photophysical properties of the azobenzene switch can be fine-tuned through chemical modifications to its aromatic rings. These modifications can alter the wavelengths required for switching, the thermal stability of the cis isomer, and the efficiency of photoconversion. nih.govnih.gov

    One common strategy is to introduce substituents onto the phenyl rings of the azobenzene. For example, adding electron-donating or electron-withdrawing groups can shift the absorption maxima of the π→π* and n→π* transitions. nih.gov Shifting the absorption to longer, visible wavelengths (bathochromic shift) is particularly desirable for biological applications to minimize potential photodamage caused by UV light and to allow for deeper tissue penetration. nih.gov Furthermore, substitutions can modulate the rate of thermal relaxation from the cis back to the trans isomer, which can range from milliseconds to days, allowing for the design of switches with varying temporal persistence. uni-muenchen.de

    Table 1: Impact of Azobenzene Substitutions on Photoswitch Properties

    Substitution PatternEffect on Absorption Spectra (λmax)Effect on Thermal Half-Life (t½) of cis-isomerPrimary AdvantageReference
    Unsubstituted Azobenzeneπ→π* (trans) ~320 nm; n→π* (cis) ~430 nmHoursWell-characterized baseline acs.org
    Electron-donating groups (e.g., -OCH₃)Red-shift (bathochromic)Generally decreasesShifts switching to visible light acs.org
    Electron-withdrawing groups (e.g., -NO₂)Red-shift (bathochromic)IncreasesEnhances thermal stability of cis state acs.org
    ortho-Halogenation (e.g., F, Cl)Red-shifts n→π* transitionCan be significantly increased (days)Creates bistable switches with long-lived cis states nih.gov
    Urea moiety incorporationRed-shift (~14 nm observed in one study)Can be optimizedImproved switching kinetics and red-shift nih.gov

    Molecular Mechanisms of Action and Target Engagement

    Interaction with Epithelial Sodium Channels (ENaCs)

    PA 1 dihydrochloride (B599025) acts as a blocker of ENaCs. rndsystems.comtocris.comclinisciences.com Its interaction with these channels is central to its biological activity.

    Subtype Specificity and Differential Modulation (e.g., αβγ-ENaC, δβγ-ENaC)

    Research indicates that PA 1 dihydrochloride exhibits differential modulation of ENaC subtypes. It blocks αβγ-ENaCs and δβγ-ENaCs. rndsystems.comtocris.com Specifically, in its trans conformation, this compound has reported IC₅₀ values of 90 nM for αβγ-ENaCs and 390 nM for δβγ-ENaCs. rndsystems.comtocris.comtocris.com This suggests a higher potency for the αβγ subtype in the trans state compared to the δβγ subtype. The compound partially blocks δβγ-ENaCs in the trans conformation, while exhibiting near maximal block of δβγ-ENaCs in the cis conformation. rndsystems.comtocris.com

    Here is a table summarizing the IC₅₀ values for the trans conformation:

    ENaC SubtypeIC₅₀ (trans conformation)
    αβγ-ENaC90 nM
    δβγ-ENaC390 nM

    Note: This table is generated based on the data presented in the text and is not interactive.

    Allosteric Modulation and Conformational Dynamics of ENaCs

    While the primary interaction of amiloride (B1667095) derivatives like this compound is often considered to involve the pore of the channel, the concept of allosteric modulation of ion channels is well-established. gu.sebiorxiv.orgmdpi.commdpi.com Allosteric modulators bind to sites topologically distinct from the orthosteric site (where the primary ligand, like sodium ions or amiloride, binds) and can influence channel activity by inducing conformational changes. gu.sebiorxiv.orgmdpi.commdpi.com Although the provided search results primarily describe this compound as a blocker and detail its photoswitchable properties and differential efficacy based on conformation, the broader understanding of ENaC regulation includes complex conformational dynamics influenced by various factors, including ligand binding, proteolytic cleavage, and interactions with regulatory proteins. pnas.orgnih.govmdpi.comnih.govembopress.orgplos.org The photoswitching behavior of this compound itself implies a conformational change in the ligand that, in turn, differentially affects its interaction with the channel, suggesting an indirect influence on the channel's conformational state upon binding.

    Photoswitching Dynamics and ENaC Modulation

    A key feature of this compound is its photoswitchable nature, allowing its activity to be controlled by light. rndsystems.comtocris.comclinisciences.commedchemexpress.com This property stems from the presence of an azobenzene (B91143) moiety within its structure, which can undergo cis-trans isomerization upon irradiation with specific wavelengths of light. rndsystems.comtocris.commdpi.comnih.govgoogle.combeilstein-journals.orgrsc.org

    Cis-Trans Isomerization and Wavelength-Dependent Control

    This compound switches conformation between its cis and trans isomers depending on the wavelength of light applied. rndsystems.comtocris.commedchemexpress.com The molecule switches from the cis to the trans conformation when irradiated with light at 500 nm. rndsystems.comtocris.com Conversely, irradiation with light at 400 nm induces the switch from the trans to the cis conformation. rndsystems.comtocris.commedchemexpress.com This wavelength-dependent isomerization provides a mechanism for externally controlling the conformational state of the this compound molecule.

    Differential Efficacy and Potency of Isomeric States on ENaC Activity

    The cis and trans isomers of this compound exhibit differential efficacy in blocking ENaCs. rndsystems.comtocris.com The cis conformation is reported to block ENaCs with greater efficacy compared to the trans conformation in studies using Xenopus oocytes and HEK293t cells. rndsystems.comtocris.com This difference in efficacy between the two isomeric states allows for optical control over the degree of ENaC block. By switching the molecule between its cis and trans forms using light of different wavelengths, the inhibitory effect on ENaC activity can be modulated.

    Characterization of Binding Sites and Ligand-Receptor Interactions

    As an amiloride derivative, this compound is expected to interact with the amiloride binding site on ENaC. rndsystems.comtocris.com The amiloride binding site in human α-ENaC has been identified, with the residue S556 and equivalent glycine (B1666218) residues in the β- and γ-subunits, located in the middle of the TM2 domain, being implicated in amiloride binding. mdpi.com Mutations at this position in all three subunits have been shown to eliminate sensitivity to amiloride block. mdpi.com Cryo-EM structures of human ENaC coupled with molecular modeling have further supported this region as the amiloride binding site. mdpi.com

    While the precise details of this compound's interaction with this site, particularly how its photoswitchable moiety influences binding in the cis versus trans state, are subject to ongoing research, it is understood that the different conformations of the molecule likely interact with the binding site in distinct ways, leading to the observed differences in blocking efficacy. The photoswitching event effectively alters the shape of the ligand, thereby modifying its interaction with the channel pore or surrounding residues, and consequently affecting ion flow.

    Theoretical Frameworks for Ion Channel Blockade

    This compound is characterized as a photoswitchable blocker of epithelial sodium channels (ENaCs). Its activity is dependent on its conformation, exhibiting greater efficacy in blocking ENaCs in the cis conformation compared to the trans conformation. rndsystems.com This photoswitchable property, where the molecule transitions between cis and trans states upon illumination at specific wavelengths (500 nm for cis to trans and 400 nm for trans to cis), provides a theoretical basis for externally controlling ion channel activity with light. rndsystems.com

    The blockade of ion channels by compounds like this compound can be understood within theoretical frameworks that describe the interaction of molecules with the channel pore. For many channel blockers, the mechanism involves the molecule physically obstructing the passage of ions through the channel. This can occur through binding to a specific site within the channel pore, thereby preventing or reducing ion flow. The efficacy and voltage dependence of the block are influenced by the blocker's size, charge, and affinity for the binding site, as well as the conformational state of the channel.

    In the context of ENaCs, which are constitutively active sodium channels, blockade by agents like this compound suggests an interaction with the channel pore or a closely associated region that allosterically affects pore permeability. The photoswitchable nature of this compound introduces an additional layer of complexity to the theoretical framework, implying that the geometry and electronic structure of the molecule in its different conformations differentially influence its ability to bind to and block the channel. The higher potency of the cis conformation suggests that this specific molecular arrangement is more conducive to effective interaction with the ENaC pore or gating machinery. rndsystems.com

    Detailed research findings on the interaction of photoswitchable compounds with ion channels, such as those on TRPV channels and polyamines, provide insights into potential theoretical models. Studies on TRPV3 channel blockade by intracellular polyamines like spermine (B22157) suggest a high-affinity interaction site at the intracellular side of the pore. researchgate.netnih.gov A modified blocking model proposes that spermine interacts with the cytoplasmic entrance, potentially permeating or causing channel closure. researchgate.netnih.gov While this compound is an amiloride derivative and blocks ENaCs, these studies on other channels highlight theoretical concepts like interaction with intracellular or extracellular pore regions, voltage dependence, and conformational changes coupled to blockade, which could be relevant to understanding the mechanism of this compound. rndsystems.comresearchgate.netnih.gov

    The theoretical framework for this compound's action likely involves considerations of:

    Binding Site: Identification and characterization of the specific site(s) within or near the ENaC where this compound binds in its cis and trans conformations.

    Voltage Dependence: While not explicitly stated for this compound in the provided snippets, many ion channel blockers exhibit voltage-dependent block, where the efficacy of the block is influenced by the membrane potential. This is a common theoretical consideration in ion channel pharmacology.

    Gating Mechanisms: How the binding of this compound, particularly in its more potent cis form, affects the gating transitions of the ENaC, leading to reduced ion conduction.

    Photoswitching and Conformation: The theoretical description must incorporate how light-induced conformational changes between the cis and trans isomers alter the binding affinity or blocking efficacy.

    Research has provided IC50 values for this compound against different ENaC subtypes in the trans conformation. rndsystems.com These values (90 nM for αβγ ENaCs and 390 nM for δβγ ENaCs in the trans conformation) provide quantitative data points for validating theoretical models of its interaction with the channel. rndsystems.com Further research detailing the IC50 values for the cis conformation and exploring the kinetics of binding and unbinding for both isomers would be crucial for developing a comprehensive theoretical understanding.

    Here is a representation of the IC50 data for this compound in its trans conformation:

    ENaC SubtypeIC50 (trans conformation)
    αβγ90 nM
    δβγ390 nM

    This data suggests a differential interaction or accessibility of the trans conformation of this compound to the αβγ and δβγ ENaC subtypes.

    Theoretical frameworks for ion channel blockade also consider the influence of the surrounding lipid bilayer and the hydration of both the ion and the blocking molecule. The ability of the blocker to shed its hydration shell and interact with residues in the pore is a key factor in determining binding affinity and blocking kinetics.

    Structure Activity Relationship Sar Studies of Pa 1 Dihydrochloride and Its Analogues

    Elucidation of Pharmacophoric Requirements for ENaC Blockade

    PA 1 dihydrochloride (B599025) is an amiloride (B1667095) derivative. rndsystems.com Amiloride is a well-established ENaC blocker. rndsystems.comacs.org The core structure of amiloride, a pyrazinoylguanidine, is known to be crucial for its interaction with the ENaC pore. While specific detailed pharmacophoric requirements for PA 1's interaction with ENaC, beyond its amiloride-like structure and the influence of its photoswitchable moiety, are not extensively detailed in the provided search results, the amiloride scaffold provides a fundamental basis for its ENaC blocking activity.

    Impact of Structural Modifications on Photoswitching Efficiency and Kinetics

    PA 1 exhibits photoswitching between its cis and trans conformations. rndsystems.com The trans to cis isomerization occurs at 400 nm, and the cis to trans isomerization occurs at 500 nm. rndsystems.com This photoswitching is key to its function as an optically controlled ENaC blocker. PA 1 blocks ENaCs with greater efficacy in the cis conformation compared to the trans conformation. rndsystems.com While the search results confirm the photoswitching behavior and its impact on efficacy for PA 1, detailed studies specifically on how various structural modifications to PA 1 or its direct analogues quantitatively affect the efficiency and kinetics of this photoswitching (e.g., isomerization rates, photostationary states, photostability) are not provided. General principles of incorporating azobenzene (B91143) photoswitches into molecules suggest that the chemical environment and substituents around the azobenzene moiety can influence these properties.

    Correlation between Molecular Structure and ENaC Subtype Selectivity

    PA 1 has demonstrated the ability to differentiate between ENaC isoforms, particularly the δβγ isoform from the αβγ isoform. nih.govnih.govacs.org The IC₅₀ values for PA 1 dihydrochloride in the trans conformation are reported as 90 nM for αβγENaC and 390 nM for δβγENaC. rndsystems.com This difference in potency between subtypes in the trans state indicates a degree of subtype selectivity. The search results highlight that PA 1 enables optical control specifically of δβγENaCs. nih.govnih.govacs.org However, detailed structural explanations or comprehensive SAR data illustrating how specific modifications in PA 1 or its analogues influence the selectivity profile across different ENaC subtypes are not available in the provided information. Understanding the structural features that contribute to the differential binding affinity or gating modulation of αβγ versus δβγ ENaC by PA 1 and its analogues would be a key aspect of SAR in this context.

    Here is a summary of the reported IC₅₀ values for this compound (trans conformation):

    ENaC SubtypeIC₅₀ (trans conformation)
    αβγENaC90 nM
    δβγENaC390 nM

    Computational Chemistry and Molecular Modeling in SAR

    Computational chemistry and molecular modeling techniques are valuable tools in SAR studies, providing insights into ligand-protein interactions and predicting activity based on molecular structure. These methods can complement experimental findings and guide the design of new analogues.

    Ligand-protein docking simulations aim to predict the preferred binding orientation and conformation of a small molecule within the binding site of a target protein. For PA 1 and ENaC, docking studies could provide insights into how the molecule, in its cis and trans states, interacts with the ENaC pore or regulatory regions. While the search results mention the use of docking in the context of rational design in photopharmacology and docking of amiloride to ASIC1 (a related ion channel), specific detailed reports on docking simulations performed with PA 1 or its photoswitchable amiloride analogues targeting ENaC were not found in the provided information. Such studies could help elucidate the structural basis for the differential blocking efficacy of the cis and trans isomers and the observed subtype selectivity.

    Advanced Preclinical Research Applications and Methodologies

    Development of Optogenetic Tools and Light-Controlled Biological Systems for Channel Research

    PA 1 dihydrochloride (B599025) is itself an example of an optogenetic tool developed for ion channel research. nih.govnih.gov Optogenetics involves the use of light-sensitive proteins to control cellular activity with high spatiotemporal precision. In the context of ion channels, this often involves using light-gated channels or, as in the case of PA 1 dihydrochloride, photoswitchable ligands that can modulate the activity of endogenous or expressed channels.

    The development and application of this compound represent a significant step in creating light-controlled biological systems for studying ENaC. Its ability to undergo reversible photoisomerization between cis and trans states, with differential ENaC blocking efficacy depending on the conformation, allows for the optical manipulation of sodium currents. nih.govnih.gov This provides researchers with a non-invasive method to rapidly activate or inhibit ENaC activity simply by changing the illumination wavelength. nih.govnih.gov Such precise control is invaluable for studying the kinetics of ENaC-mediated responses and its involvement in complex cellular processes. The use of photoswitchable compounds like this compound complements genetic optogenetic approaches and expands the toolkit available for investigating ion channel function in a dynamic and light-sensitive manner.

    Ex Vivo Tissue Preparations for Pharmacological Evaluation of ENaC Modulation

    Ex vivo tissue preparations play a crucial role in the pharmacological evaluation of compounds targeting the epithelial sodium channel (ENaC). These models, which utilize freshly excised tissues such as airway epithelium, renal collecting duct, or colonic epithelium, maintain the native cellular architecture and physiological environment, offering a valuable bridge between in vitro cell line studies and in vivo animal models. Techniques like Ussing chambers are commonly employed to measure transepithelial ion transport, including the amiloride-sensitive current that represents ENaC activity. By applying compounds to either the apical or basolateral side of the tissue, researchers can assess their direct effects on channel function and the polarity of their action.

    Typically, studies evaluating ENaC modulation using ex vivo tissue preparations would involve measuring changes in short-circuit current (Isc) across the epithelium following the administration of the test compound. A compound acting as an ENaC blocker, like this compound is suggested to be genecards.org, would be expected to cause a decrease in the amiloride-sensitive component of the Isc. Researchers would assess the concentration-response relationship of the compound, determining parameters such as the half-maximal inhibitory concentration (IC50). Time course experiments would also be conducted to understand the kinetics of the compound's effect on ENaC activity in the tissue context.

    Analytical and Characterization Methodologies for Pa 1 Dihydrochloride

    Spectroscopic Techniques for Isomeric State Determination and Quantification

    Spectroscopic methods are fundamental in studying the unique photoswitching properties of PA 1 dihydrochloride (B599025), allowing for both qualitative and quantitative analysis of its different isomeric forms.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoswitching Analysis

    UV-Vis spectroscopy is a key technique for investigating the photoisomerization of compounds like PA 1 dihydrochloride. acs.orgresearchgate.netuni-muenchen.de This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Different isomers of a photoswitchable molecule typically exhibit distinct absorption spectra.

    The process of photoswitching can be monitored in real-time by subjecting a solution of the compound to specific wavelengths of light that induce isomerization, while simultaneously recording the UV-Vis spectrum. acs.org For instance, irradiation at one wavelength (e.g., 360 nm) might favor the formation of the cis isomer, leading to a characteristic change in the absorption spectrum. Subsequent irradiation at a different wavelength (e.g., 434 nm) can then drive the molecule back to the trans isomer, reversing the spectral changes. acs.org The kinetics of these photoisomerization processes can also be determined using UV-Vis spectroscopy by monitoring the change in absorbance at a specific wavelength over time. acs.org

    Table 1: Representative UV-Vis Spectroscopy Data for Photoswitchable Compounds

    ParameterValueReference
    Isomerization Wavelength (trans to cis)360 ± 20 nm acs.org
    Isomerization Wavelength (cis to trans)434 ± 9 nm acs.org
    Photoisomerization Half-life (trans to cis)16 ± 0.9 s acs.org
    Photoisomerization Half-life (cis to trans)11 ± 0.3 s acs.org

    Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isomer Ratios (e.g., 1H NMR, 13C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for determining the ratio of its isomers in a sample. researchgate.netnih.govazom.com Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of individual atoms within the molecule. researchgate.netazom.com

    The different spatial arrangement of atoms in the cis and trans isomers of this compound results in distinct chemical shifts and coupling constants in their NMR spectra. researchgate.netresearchgate.net By analyzing these differences, the specific isomeric form can be confirmed. Furthermore, by integrating the signals corresponding to each isomer in a 1H NMR spectrum, the relative abundance of the cis and trans forms in a sample can be accurately quantified. This is particularly useful for analyzing the photostationary state (PSS) reached after irradiation with a specific wavelength of light. Advanced 2D NMR techniques can provide even more detailed structural information and aid in the complete assignment of all proton and carbon signals. researchgate.net

    Chromatographic Methods for Purity Assessment and Compound Analysis

    Chromatographic techniques are essential for separating this compound from any impurities or related compounds, thereby allowing for accurate purity assessment and quantification. mdpi.comnih.gov

    High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity

    High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. oup.comakjournals.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. japsonline.comresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

    By developing a suitable HPLC method, this compound can be separated from starting materials, by-products, and degradation products. oup.comresearchgate.net The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.com Furthermore, HPLC can be used for the quantitative analysis of this compound in various samples by using a calibration curve generated from standards of known concentration. japsonline.com A purity of ≥98% by HPLC is often a required specification for this compound.

    Table 2: Typical Parameters for HPLC Analysis of Dihydrochloride Compounds

    ParameterConditionReference
    ColumnC18 (250 mm × 4.6 mm, 5 µm) researchgate.net
    Mobile PhaseBuffer solution (pH 5.0) : Methanol (60:40, v/v) researchgate.net
    Flow Rate1.0 mL/min researchgate.net
    Detection Wavelength220 nm researchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and specific technique for identifying and characterizing compounds. ajrconline.orgresearchgate.net LC-MS is invaluable for the impurity profiling of this compound. ajrconline.orgdphen1.com

    After separation by the LC system, the eluting components are introduced into the mass spectrometer, which provides information about their molecular weight. nih.gov This allows for the confident identification of the main compound and any co-eluting impurities. dphen1.com Fragmentation analysis (MS/MS) can further provide structural information about the impurities, aiding in their characterization. researchgate.net LC-MS is a critical tool in pharmaceutical analysis for ensuring the quality and safety of drug substances by detecting, identifying, and quantifying impurities. ajrconline.org

    Advanced Imaging Techniques for Spatiotemporal Control Studies in Cellular Contexts

    To study the spatiotemporal control that photoswitchable compounds like this compound can offer within cellular environments, advanced imaging techniques are employed. nih.govnih.gov These methods allow researchers to visualize and manipulate biological processes with high precision in space and time.

    Techniques such as fluorescence microscopy are often used in conjunction with photoswitchable molecules. While specific imaging studies on this compound are not detailed in the provided context, the general approach involves using light to activate or deactivate the compound in specific regions of a cell or tissue and observing the resulting biological effect through imaging. Advanced imaging modalities like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are also used in broader contexts to study the effects of chemical compounds in living systems, offering insights into their distribution and impact on physiological processes. nih.govradnet.com The development of photoswitches has paved the way for controlling molecular geometry with high spatiotemporal precision, which can be visualized using these advanced imaging techniques.

    Confocal Microscopy for Localization and Dynamic Effects

    Confocal microscopy is a powerful optical imaging technique that provides high-resolution, three-dimensional images of specimens. ntu.edu.sgnih.gov Its ability to eliminate out-of-focus light allows for the generation of sharp, detailed optical sections, making it ideal for determining the subcellular localization of proteins and small molecules. ntu.edu.sgfrontiersin.org

    To visualize a non-fluorescent compound like this compound directly, it would first need to be chemically modified with a fluorescent tag (a fluorophore). This would allow for the direct tracking of the compound as it interacts with and traverses cellular structures. The choice of fluorophore is critical and would need to be one that does not interfere with the photoswitchable properties or the ENaC-blocking function of this compound.

    Alternatively, and more commonly for studying the effects of a non-fluorescent inhibitor, immunofluorescence techniques can be employed. nih.gov This involves using fluorescently labeled antibodies to visualize the location of the target protein, ENaC, and observing how its distribution or the morphology of the cell changes upon treatment with this compound. For instance, researchers could transfect cells to express ENaC subunits tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) and then monitor the localization of the channel before and after the application of this compound in its active and inactive states.

    The dynamic effects of this compound can be studied using live-cell imaging with confocal microscopy. Since this compound is a photoswitchable compound, specific wavelengths of light can be used to activate or inactivate it in real-time while imaging. This allows for the precise spatiotemporal control of ENaC blockade. For example, a region of interest within a cell culture could be illuminated with UV light to switch this compound to its active, channel-blocking conformation, while a neighboring region remains under visible light, keeping the compound inactive. The subsequent cellular responses, such as changes in cell volume, membrane potential, or the trafficking of ENaC channels, could then be monitored.

    Table 1: Hypothetical Confocal Imaging Parameters for Studying this compound Effects

    Parameter Setting Rationale
    Objective Lens 63x or 100x oil immersion To achieve high magnification and resolution necessary for subcellular localization.
    Laser Lines 365 nm (for photoactivation) To switch this compound to its active (trans) conformation.
    488 nm (for excitation) To excite a fluorescent tag (e.g., FITC or GFP) on the compound or target protein.
    561 nm (for excitation) To excite a second fluorophore for co-localization studies (e.g., a membrane stain).
    Detection Wavelengths 500-550 nm (for FITC/GFP) To collect the emission from the primary fluorescent marker.
    570-620 nm (for second fluorophore) To collect emission from the co-localization marker.
    Imaging Mode Z-stack acquisition To generate a 3D reconstruction of the cell and determine the precise localization of the compound or its target. ntu.edu.sg

    Fluorescence-Based Assays for Target Engagement and Pathway Analysis

    Fluorescence-based assays are highly sensitive and versatile tools for quantifying the interaction between a drug and its target (target engagement) and for dissecting the subsequent effects on cellular signaling pathways. nih.govmdpi.com

    Target Engagement Assays:

    To confirm that this compound binds to ENaC in a cellular context, a variety of fluorescence-based assays can be employed. One common approach is a competition binding assay. In this setup, a fluorescently labeled ligand known to bind ENaC is used. When this compound is introduced, it competes with the fluorescent ligand for binding to the channel. The displacement of the fluorescent ligand results in a measurable change in fluorescence, which can be used to determine the binding affinity of this compound.

    Another powerful technique is Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules. thermofisher.comnih.gov For target engagement, one could engineer ENaC to contain a FRET donor fluorophore and synthesize a fluorescently labeled version of this compound with a FRET acceptor. When the labeled compound binds to the channel, the donor and acceptor are brought into close proximity (typically 1-10 nm), resulting in energy transfer and a change in the fluorescence emission spectrum. mdpi.com This provides direct evidence of binding in live cells.

    A membrane potential-sensitive dye could also be used to assess target engagement functionally. Since ENaC is a sodium channel, its blockade by this compound will alter the influx of sodium ions and thus change the cell's membrane potential. Fluorescent dyes that change their emission intensity in response to voltage changes can be used to monitor ENaC activity. A reduction in the fluorescence change upon stimulation would indicate successful channel blockade by this compound. figshare.com

    Pathway Analysis:

    The blockade of ENaC by this compound initiates a cascade of downstream cellular events. Fluorescence-based assays can be used to monitor these changes. For example, ENaC activity is known to be linked to intracellular calcium levels and the activation of various signaling proteins.

    Genetically encoded calcium indicators, such as GCaMP, can be expressed in cells to monitor changes in intracellular calcium concentration that may occur downstream of ENaC inhibition. GCaMP is a fusion protein that includes a calcium-binding domain and a GFP variant, which exhibits increased fluorescence upon binding to calcium.

    Furthermore, FRET-based biosensors can be designed to measure the activity of specific kinases or other enzymes in the signaling pathway affected by ENaC. nih.gov For example, a FRET biosensor for a particular kinase consists of a substrate peptide for that kinase flanked by a FRET donor and acceptor pair. When the kinase is active, it phosphorylates the substrate, causing a conformational change that alters the distance or orientation between the FRET pair, leading to a change in the FRET signal. This allows for real-time monitoring of specific pathway activation or inhibition following the application and photoswitching of this compound.

    Table 2: Examples of Fluorescence-Based Assays for this compound

    Assay Type Principle Measured Parameter Application
    Membrane Potential Assay A fluorescent dye changes intensity in response to changes in cell membrane voltage. Fluorescence intensity change Functional confirmation of ENaC blockade by this compound. nih.gov
    FRET-based Binding Assay Energy transfer between a donor on ENaC and an acceptor on labeled this compound upon binding. FRET efficiency Direct quantification of target engagement and binding kinetics. nih.govmdpi.com
    Fluorescent Ligand Displacement This compound competes with a known fluorescent ENaC binder, displacing it and causing a loss of signal. Decrease in fluorescence Determination of binding affinity (IC50/Ki) of this compound.
    Intracellular Ion Indicator A fluorescent probe (e.g., for Na+ or Ca2+) changes intensity upon ion concentration changes. Fluorescence intensity change Analysis of the direct and indirect effects of ENaC blockade on ion homeostasis.

    | FRET-based Kinase Biosensor | Conformational change of a kinase-specific substrate alters the FRET signal upon phosphorylation. | Change in FRET ratio | Real-time monitoring of downstream signaling pathway activity. nih.gov |

    Future Research Directions and Theoretical Perspectives

    Exploration of Novel Photoswitchable Scaffolds for ENaC Control

    The success of PA 1 dihydrochloride (B599025) highlights the potential of photoswitchable molecules for precisely controlling ion channel activity. Future research could focus on developing novel photoswitchable scaffolds beyond the amiloride (B1667095) derivative structure of PA 1. This involves designing compounds with different photoswitchable moieties and linker chemistries to potentially achieve improved photophysical properties, such as larger differences in efficacy between isomers, switching with longer wavelengths of light for deeper tissue penetration, or faster switching kinetics. nih.gov Exploring new scaffolds could lead to the identification of photoswitchable modulators with enhanced potency, selectivity for specific ENaC subtypes (αβγ, δβγ), or distinct mechanisms of action.

    Integration into Multi-Targeted Pharmacological Modulators

    Given the involvement of ENaC in various physiological and pathophysiological processes, integrating ENaC modulation with the targeting of other proteins or pathways could offer therapeutic advantages. Future research might explore the design of multi-targeted pharmacological modulators that incorporate the photoswitchable ENaC blocking capability of a PA 1-like structure with moieties that interact with other relevant biological targets. nih.govnih.govgoogle.com This approach could allow for the simultaneous, light-controlled modulation of multiple nodes in a biological network, potentially leading to more effective and nuanced therapeutic interventions for complex diseases where ENaC dysfunction plays a role, such as hypertension or cystic fibrosis. mdpi.comfrontiersin.orgresearchgate.net

    Advancements in Spatiotemporal Control Strategies for Ion Channel Research

    PA 1 dihydrochloride provides a valuable tool for achieving spatiotemporal control over ENaC activity using light. nih.gov Future research will likely focus on refining these spatiotemporal control strategies. This could involve developing more sophisticated illumination techniques to target specific cells or tissues with light, enabling the precise activation or deactivation of ENaC in defined areas and time windows. nih.gov Furthermore, advancements in delivering photoswitchable compounds to specific locations within an organism could enhance the utility of molecules like this compound for studying localized ENaC function and its physiological consequences with unprecedented precision.

    Theoretical Implications for Ion Channel Biology and Optopharmacology

    The study of photoswitchable ion channel modulators like this compound has significant theoretical implications. It contributes to our understanding of ion channel gating mechanisms by allowing researchers to perturb channel activity on rapid timescales and observe the resulting conformational changes or functional responses. nih.govunistra.fr From an optopharmacology perspective, this compound serves as a model compound for understanding how light can be used to remotely control the activity of pharmacological agents. This theoretical framework can inform the design of future light-responsive drugs targeting a wide range of ion channels and other proteins, paving the way for new therapeutic modalities. uni-muenchen.de

    Investigation of Related Biochemical and Metabolic Pathways Influenced by ENaC Modulation

    ENaC activity is intertwined with various biochemical and metabolic pathways involved in processes like sodium transport, fluid balance, and blood pressure regulation. mdpi.comfrontiersin.orgfrontiersin.org Research utilizing this compound can help elucidate how acute, light-controlled modulation of ENaC impacts these pathways. Future studies could employ 'omics' approaches (e.g., metabolomics, proteomics) in conjunction with this compound and light stimulation to identify the downstream biochemical and metabolic changes that occur as a direct consequence of altered ENaC function. researchgate.netplos.orgnih.govfrontiersin.org This could reveal novel insights into the complex interplay between ion channel activity and cellular metabolism, potentially identifying new targets for therapeutic intervention.

    Q & A

    Q. What is the mechanism of action of PAβN dihydrochloride in bacterial efflux pump inhibition?

    PAβN dihydrochloride acts as a broad-spectrum efflux pump inhibitor (EPI) by competitively binding to bacterial efflux systems, preventing the expulsion of antibiotics like fluoroquinolones (e.g., levofloxacin, ciprofloxacin). This increases intracellular antibiotic concentrations, enhancing their bactericidal effects. Researchers should validate its activity using efflux pump-overexpressing bacterial strains and confirm inhibition via fluorometric assays or antibiotic susceptibility testing .

    Q. What are the recommended storage conditions and stability parameters for PAβN dihydrochloride?

    Store PAβN dihydrochloride at -20°C in lyophilized form, with a shelf life of up to 2 years. Upon reconstitution (e.g., in DMSO or aqueous buffers), use within 1 month at -20°C to maintain activity. Avoid freeze-thaw cycles, as repeated thawing may degrade the compound .

    Q. How should researchers prepare and standardize PAβN dihydrochloride solutions for in vitro assays?

    Dissolve the compound in sterile, ultrapure water or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM , and dilute further in culture media. Validate solubility and stability using HPLC or spectrophotometry. Include solvent-only controls to rule out cytotoxicity .

    Q. What is the significance of the dihydrochloride salt form in PAβN’s biochemical activity?

    The dihydrochloride form (two HCl molecules per base) enhances solubility in aqueous buffers compared to the free base, ensuring consistent bioavailability in experimental systems. Confirm the salt form via elemental analysis or mass spectrometry when sourcing new batches .

    Advanced Research Questions

    Q. How can researchers optimize PAβN dihydrochloride concentrations to balance efflux inhibition and cytotoxicity?

    Perform dose-response assays using a gradient of PAβN concentrations (e.g., 10–100 µg/mL) alongside antibiotics. Measure:

    • Minimum Inhibitory Concentration (MIC) reductions via broth microdilution.
    • Cytotoxicity in eukaryotic cells (e.g., HepG2) using MTT assays. Optimal concentrations typically range from 20–50 µg/mL , but strain-specific variability necessitates empirical testing .

    Q. What experimental controls are critical when studying PAβN dihydrochloride in combination therapies?

    Include:

    • Efflux pump-deficient mutants to confirm mechanism-specific effects.
    • Solvent controls (e.g., DMSO) to isolate compound-driven outcomes.
    • Time-kill curves to assess synergy with antibiotics.
    • Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

    Q. How can researchers address variability in PAβN dihydrochloride efficacy across bacterial species?

    Variability arises from differences in efflux pump expression (e.g., AcrAB-TolC in E. coli vs. MexAB-OprM in P. aeruginosa). Mitigate by:

    • Pre-screening strains for efflux activity using ethidium bromide accumulation assays.
    • Combining PAβN with EPI potentiators (e.g., carbonyl cyanide m-chlorophenylhydrazone) for Gram-negative bacteria .

    Q. What analytical methods validate PAβN dihydrochloride purity and batch consistency?

    Require suppliers to provide:

    • Certificates of Analysis (CoA) with HPLC purity ≥95% (λ = 214–280 nm).
    • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for structural confirmation. Cross-validate in-house using reversed-phase HPLC with a C18 column and aqueous/acetonitrile gradient .

    Q. How should contradictory data on PAβN’s off-target effects be analyzed?

    PAβN may inhibit eukaryotic transporters (e.g., P-glycoprotein) at high concentrations. Address discrepancies by:

    • Replicating studies under identical conditions (pH, temperature, media).
    • Using RNA sequencing or proteomics to identify unintended gene/protein modulation .

    Q. What are the ethical and safety protocols for handling PAβN dihydrochloride in laboratory settings?

    Follow NIH/OSHA guidelines :

    • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
    • Conduct all procedures in a certified biosafety cabinet (BSC) for aerosol containment.
    • Decontaminate work surfaces with 70% ethanol or 10% bleach.
    • Train personnel using the Safety Data Sheet (SDS) and institutional chemical hygiene plan .

    Methodological Best Practices

    • Reproducibility : Document lot numbers, storage conditions, and reconstitution protocols.
    • Data Presentation : Use scatter plots for dose-response curves and heatmaps for synergy studies. Apply ANOVA or t-tests for statistical significance (α = 0.05) .
    • Literature Citation : Prioritize peer-reviewed journals (e.g., Antimicrobial Agents and Chemotherapy) over vendor datasheets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.